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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of savolitinib (also known as Volitinib,

AZD6094, and HMPL-504), a potent and highly selective, orally bioavailable small-molecule

inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1][2]

[3][4] Dysregulation of the c-MET signaling pathway is a known driver in various human

cancers, making it a critical target for therapeutic intervention.[5][6] Savolitinib has been

developed to target tumors with aberrant c-MET activation, such as those with MET

amplification or MET exon 14 skipping mutations.[2][7]

The c-MET Signaling Pathway and Its Role in
Oncology
The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor

tyrosine kinase encoded by the MET proto-oncogene.[8][9] Under normal physiological

conditions, its only known ligand, hepatocyte growth factor (HGF), binds to c-MET, inducing

receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain.[10]

[11] This activation triggers a cascade of downstream signaling pathways, including the RAS-

RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[6][8][12] These pathways are

crucial for regulating cellular processes like proliferation, survival, motility, invasion, and

morphogenesis during embryonic development and tissue repair.[5][8]
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In oncology, aberrant c-MET signaling can drive tumor growth, angiogenesis, and metastasis.

[6][8] This dysregulation can occur through several mechanisms, including MET gene

amplification, activating mutations (such as MET exon 14 skipping alterations), and

overexpression of either c-MET or its ligand HGF.[8][10][13] MET exon 14 skipping mutations,

which occur in approximately 3-4% of non-small cell lung cancers (NSCLC), lead to reduced

degradation of the MET protein, promoting uncontrolled cellular growth.[14][15]
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Caption: The c-MET signaling cascade.
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Savolitinib: Mechanism of Action
Savolitinib is a potent, ATP-competitive inhibitor of c-MET.[4][16] It selectively binds to the

ATP-binding pocket of the c-MET receptor, preventing its autophosphorylation and subsequent

activation.[10][16] This blockade disrupts the downstream signaling pathways critical for tumor

cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.[10][17]

Savolitinib demonstrates exquisite selectivity for c-MET, which minimizes off-target effects and

contributes to a more favorable safety profile.[3][10][18]
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Caption: Savolitinib's competitive inhibition mechanism.
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Preclinical Profile
In Vitro Activity
Savolitinib potently inhibits both the enzymatic activity and phosphorylation of MET at low

nanomolar concentrations.[3] It shows high selectivity for c-MET over a wide range of other

kinases.[3][18] In vitro studies demonstrate that savolitinib effectively inhibits the growth of

cancer cell lines with MET amplification or MET-driven autocrine loops.[3][18]

Parameter Value
Cell Line /
Condition

Reference

IC₅₀ (c-Met) 5 nM Enzymatic Assay [16][18]

IC₅₀ (p-Met) 3 nM Enzymatic Assay [16][18]

IC₅₀ (p-Met) 3 nM NCI-H441 Cells [16]

IC₅₀ (c-Met Inhibition) 12.5 nM (free drug)
Hs746t Xenograft

Model
[7][19]

EC₅₀ (Cell Growth) 0.6 nM - 12.5 nM
MET-dysregulated

Gastric Cell Lines
[18]

Kinase Selectivity
>650-fold vs 265

kinases
@ 1 µM concentration [3]

In Vivo Pharmacokinetics & Efficacy
Preclinical studies in animal models have shown that savolitinib is orally bioavailable with

favorable pharmacokinetic properties.[3][18][19] It demonstrates dose-dependent tumor growth

inhibition in various xenograft models, particularly those with MET-driven gastric, lung, and

papillary renal cell carcinomas.[3][18][20]
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Species Dosing
Bioavaila
bility (F)

Clearanc
e (CL)

Half-life
(t½)

Volume of
Distributi
on (Vss)

Referenc
e

Mouse Oral/IV 27.2%
11.0

mL/min/kg
1.7 h 0.4 L/kg [18]

Rat Oral/IV 42.6%
11.8

mL/min/kg
- 1.4 L/kg [18]

Dog Oral/IV 86.3%
3.5

mL/min/kg
- 1.4 L/kg [18]

Monkey Oral/IV 1.9%
17.2

mL/min/kg
- 0.7 L/kg [18]

Table: Summary of preclinical pharmacokinetic parameters of Savolitinib.

In a patient-derived xenograft (PDX) model of EGFR-mutated, MET-amplified NSCLC,

savolitinib (15 mg/kg) as a single agent resulted in approximately 84% tumor growth inhibition

(TGI).[17][21] When combined with the EGFR inhibitor osimertinib, a savolitinib dose as low

as 0.3 mg/kg achieved 81% TGI.[17][21]

Clinical Development and Efficacy
Savolitinib has undergone extensive clinical investigation as both a monotherapy and in

combination with other targeted agents.[2][7][22] It received its first conditional approval in

China for patients with NSCLC harboring MET exon 14 skipping mutations who have

progressed on or are unable to receive chemotherapy.[2]
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Trial ID Phase
Cancer
Type

Patient
Populatio
n

Dosing
Key
Outcome
s

Referenc
e

NCT02897

479
II NSCLC

MET exon

14 skipping

400-600

mg QD

ORR:

49.2%;

Median

PFS: 6.8

months;

Median

DOR: 8.3

months

[7][13]

NCT01985

55
I

Advanced

Solid

Tumors

MET-

aberrant

(gastric,

NSCLC)

600 mg QD

or 500 mg

BID

(RP2D)

Gastric

(MET

amp): ORR

35.7%;

NSCLC

(METex14):

Tumor

shrinkage

observed

[23][24]

TATTON

(Part A)
Ib NSCLC

EGFRm,

MET-

amplified,

post-EGFR

TKI

Savolitinib

600 mg OD

+

Osimertinib

80 mg OD

ORR: 44% [7]

NCT02374

645
I NSCLC

EGFRm,

MET-

amplified,

post-EGFR

TKI

Savolitinib

600 mg OD

+ Gefitinib

250 mg OD

ORR

(T790M-):

52%; ORR

(T790M+):

9%

[7]
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SAVANNA

H

(NCT0377

8229)

II NSCLC

EGFRm,

MET-

overexpres

sed/amplifi

ed, post-

Osimertinib

Savolitinib

300 mg

BID +

Osimertinib

80 mg QD

ORR: 56%;

Median

PFS: 7.4

months;

Median

DoR: 7.1

months

[25]

Table: Summary of key clinical trials for Savolitinib. (ORR: Objective Response Rate; PFS:

Progression-Free Survival; DOR: Duration of Response; QD: Once Daily; BID: Twice Daily;

RP2D: Recommended Phase II Dose)

Experimental Protocols
In Vitro c-MET Kinase Inhibition Assay (HTRF)
This protocol describes a method to determine the IC₅₀ of savolitinib against the c-MET

kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[26][27]

Reagent Preparation:

Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA,

0.01% Tween-20, 2 mM DTT).

Prepare a serial dilution of savolitinib in DMSO, then further dilute in the kinase reaction

buffer.

Prepare a solution of recombinant human c-MET enzyme in kinase buffer.

Prepare a solution of biotinylated substrate peptide (e.g., poly-Glu,Tyr 4:1) in kinase buffer.

Prepare an ATP solution in kinase buffer at a concentration close to its Kₘ for the enzyme.

Prepare detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and

XL665-conjugated streptavidin, diluted in detection buffer (e.g., 100 mM HEPES pH 7.0,

0.1 M KF, 0.1% BSA).

Assay Procedure:
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Add 2 µL of diluted savolitinib or DMSO (control) to the wells of a low-volume 384-well

plate.

Add 4 µL of the c-MET enzyme and substrate peptide mixture to each well.

Incubate for 15 minutes at room temperature to allow compound binding.

Initiate the kinase reaction by adding 4 µL of the ATP solution.

Incubate for 60 minutes at room temperature.

Stop the reaction by adding 10 µL of the detection reagent mixture containing EDTA.

Incubate for 60 minutes at room temperature to allow for signal development.

Data Acquisition and Analysis:

Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm

(acceptor) and 620 nm (donor).

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Plot the HTRF ratio against the logarithm of savolitinib concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using

appropriate software (e.g., GraphPad Prism).
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Caption: Workflow for in vitro IC₅₀ determination.
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Cell Proliferation Assay
This protocol outlines a method to assess the effect of savolitinib on the proliferation of MET-

dependent cancer cells (e.g., Hs746t gastric cancer cells).

Cell Culture:

Culture Hs746t cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a

humidified 5% CO₂ incubator.

Assay Procedure:

Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.

Allow cells to attach overnight.

Prepare serial dilutions of savolitinib in culture media and add them to the wells. Include

wells with vehicle (DMSO) as a control.

Incubate the plate for 72 hours.

Viability Measurement:

Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to

each well according to the manufacturer's instructions.

Incubate as required by the reagent.

Measure the signal (luminescence or absorbance) using a plate reader.

Data Analysis:

Normalize the signal of treated wells to the vehicle control wells.

Plot the percentage of viability against the logarithm of savolitinib concentration to

determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study
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This protocol describes a general procedure for evaluating the anti-tumor efficacy of

savolitinib in a mouse xenograft model.[16][18]

Animal Model:

Use immunodeficient mice (e.g., athymic nude or NSG mice).

Subcutaneously implant MET-amplified cancer cells (e.g., Hs746t or EBC-1) or patient-

derived tumor fragments into the flank of each mouse.[2][7]

Tumor Growth and Treatment:

Monitor tumor growth regularly using calipers (Tumor Volume = 0.5 x Length x Width²).

When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into

treatment and control groups.

Administer savolitinib orally, once daily, at various doses (e.g., 1-25 mg/kg).[16][18] The

control group receives the vehicle solution.

Monitor animal body weight and general health throughout the study.

Efficacy and Pharmacodynamic Assessment:

Measure tumor volumes 2-3 times per week.

At the end of the study (or at specified time points), euthanize the animals and excise the

tumors.

Tumor tissue can be used for pharmacodynamic analysis, such as measuring the levels of

phosphorylated MET (p-MET) by Western blot or immunohistochemistry to confirm target

engagement.[7]

Data Analysis:

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the

vehicle control.
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Analyze statistical significance between the groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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